molecular formula C12H15NO2S B3204024 Methyl 3-amino-5-(3,3-dimethylbut-1-ynyl)thiophene-2-carboxylate CAS No. 1026785-75-0

Methyl 3-amino-5-(3,3-dimethylbut-1-ynyl)thiophene-2-carboxylate

Cat. No. B3204024
CAS RN: 1026785-75-0
M. Wt: 237.32 g/mol
InChI Key: MDDXNVPRRYHPMO-UHFFFAOYSA-N
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Description

“Methyl 3-amino-5-(3,3-dimethylbut-1-ynyl)thiophene-2-carboxylate” is a chemical compound with the CAS Number 1026785-75-0 . It has a molecular weight of 237.318 and a molecular formula of C12H15NO2S . The compound has a density of 1.2±0.1 g/cm3, a boiling point of 399.1±42.0 °C at 760 mmHg, and a flash point of 195.2±27.9 °C . Its exact mass is 237.082352 and it has a LogP value of 3.77 .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES notation: CC©©C#CC1=CC(=C(S1)C(=O)OC)N . This notation provides a way to represent the structure using ASCII strings.


Physical And Chemical Properties Analysis

“this compound” has a density of 1.2±0.1 g/cm3 . It has a boiling point of 399.1±42.0 °C at 760 mmHg . The compound’s flash point is 195.2±27.9 °C . It has a LogP value of 3.77, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity . The vapour pressure of the compound is 0.0±0.9 mmHg at 25°C . The index of refraction is 1.563 .

Scientific Research Applications

Synthesis and Structural Studies

  • One Pot Synthesis of Tetrasubstituted Thiophenes : Demonstrates the use of related thiophene compounds in efficient one-pot synthesis processes, highlighting their potential in creating complex organic structures (Sahu et al., 2015).
  • Crystal Structure Studies : Analysis of similar thiophene compounds' crystal structures provides insights into the molecular configuration and stability, crucial for developing new materials and pharmaceuticals (Vasu et al., 2004).

Chemical Reactions and Pathways

  • Reactions with Amines and Hydrazines : Studies on reactions involving similar thiophene derivatives reveal pathways for creating novel compounds, useful in developing new drugs and chemicals (Hajjem et al., 2010).
  • Synthesis of Isothiazoles and Quinolines : Research on the reactivity of related thiophene compounds leads to new methods for synthesizing isothiazoles and quinolines, important in medicinal chemistry (Clarke et al., 1998).

Applications in Tumor Research

  • Tumor-Selective Agents : Certain thiophene derivatives demonstrate selective inhibition of tumor cell proliferation, indicating potential applications in cancer therapy (Thomas et al., 2014).

Material Science and Functionalization

  • Functionalization of Metal-Organic Frameworks : Thiophene derivatives, including those similar to methyl 3-amino-5-(3,3-dimethylbut-1-ynyl)thiophene-2-carboxylate, are used to modify the properties of metal-organic frameworks, leading to new materials with unique properties (Wang et al., 2016).

properties

IUPAC Name

methyl 3-amino-5-(3,3-dimethylbut-1-ynyl)thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2S/c1-12(2,3)6-5-8-7-9(13)10(16-8)11(14)15-4/h7H,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDDXNVPRRYHPMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C#CC1=CC(=C(S1)C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 5-(3,3-dimethyl-but-1-ynyl)-3-(tert-butoxycarbonyl)amino-thiophene-2-carboxylic acid methyl ester (4.344 g, 9.58 mmol) in CH2Cl2 (30 mL) is added trifluoroacetic acid (30 mL), and the mixture is stirred at room temperature overnight. Then it is evaporated to dryness, obtained residue is redissolved in CH2Cl2 and washed with aqueous NaHCO3 and brine. Organic fraction is separated, dried over Na2SO4, and concentrated to give 3.135 g of crude 5-(3,3-dimethyl-but-1-ynyl)-3-amino-thiophene-2-carboxylic acid methyl ester.
Name
5-(3,3-dimethyl-but-1-ynyl)-3-(tert-butoxycarbonyl)amino-thiophene-2-carboxylic acid methyl ester
Quantity
4.344 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 3-amino-5-(3,3-dimethylbut-1-ynyl)thiophene-2-carboxylate
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Methyl 3-amino-5-(3,3-dimethylbut-1-ynyl)thiophene-2-carboxylate
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